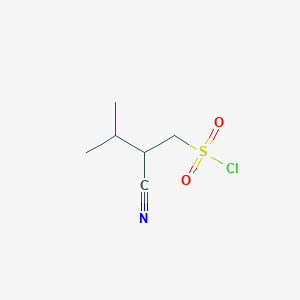
2-(3,5-二甲氧基苯基)哌啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
科学研究应用
2-(3,5-Dimethoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
作用机制
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
生化分析
Biochemical Properties
2-(3,5-Dimethoxyphenyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The nature of these interactions often involves the binding of 2-(3,5-Dimethoxyphenyl)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
2-(3,5-Dimethoxyphenyl)piperidine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2-(3,5-Dimethoxyphenyl)piperidine can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context. Additionally, 2-(3,5-Dimethoxyphenyl)piperidine can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-(3,5-Dimethoxyphenyl)piperidine involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to changes in their activity. For instance, 2-(3,5-Dimethoxyphenyl)piperidine has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,5-Dimethoxyphenyl)piperidine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3,5-Dimethoxyphenyl)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-(3,5-Dimethoxyphenyl)piperidine in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-(3,5-Dimethoxyphenyl)piperidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. For example, in animal studies, low doses of 2-(3,5-Dimethoxyphenyl)piperidine have been shown to modulate enzyme activity without causing toxicity . At higher doses, the compound can induce toxic effects, including liver damage and alterations in metabolic pathways. These threshold effects highlight the importance of dosage in determining the safety and efficacy of 2-(3,5-Dimethoxyphenyl)piperidine.
Metabolic Pathways
2-(3,5-Dimethoxyphenyl)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and demethylation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 2-(3,5-Dimethoxyphenyl)piperidine.
Transport and Distribution
The transport and distribution of 2-(3,5-Dimethoxyphenyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-(3,5-Dimethoxyphenyl)piperidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 2-(3,5-Dimethoxyphenyl)piperidine is an important determinant of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, 2-(3,5-Dimethoxyphenyl)piperidine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound to specific subcellular compartments can enhance its biological activity and specificity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenyl)piperidine typically involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a palladium-catalyzed hydrogenation reaction, which facilitates the formation of the piperidine ring . The reaction conditions often involve the use of solvents such as ethanol and catalysts like palladium or rhodium .
Industrial Production Methods
Industrial production of 2-(3,5-Dimethoxyphenyl)piperidine may involve large-scale hydrogenation processes using advanced catalytic systems to ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(3,5-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or rhodium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or rhodium catalysts.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of fully saturated piperidine derivatives .
相似化合物的比较
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
3,5-Dimethoxybenzaldehyde: A precursor used in the synthesis of 2-(3,5-Dimethoxyphenyl)piperidine.
Other Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
IUPAC Name |
2-(3,5-dimethoxyphenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-11-7-10(8-12(9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMGRJGTEMCVCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCCN2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
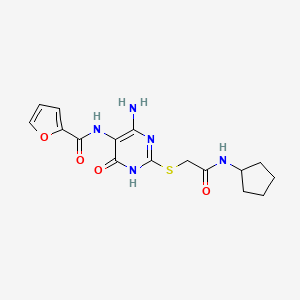
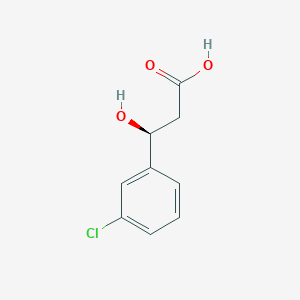

![4-[2-(Trifluoromethyl)pyrrolidin-2-yl]pyridine](/img/structure/B2515052.png)
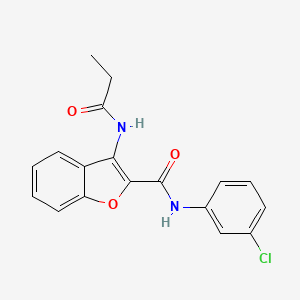
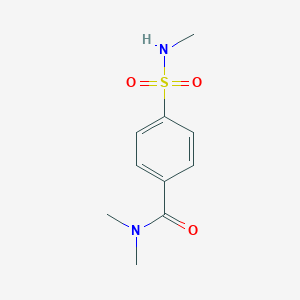
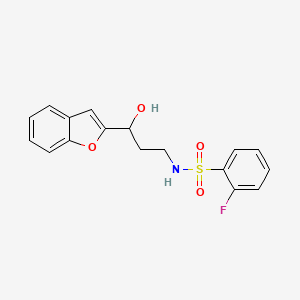
![2-Bicyclo[2.1.1]hexanylmethanamine](/img/structure/B2515060.png)
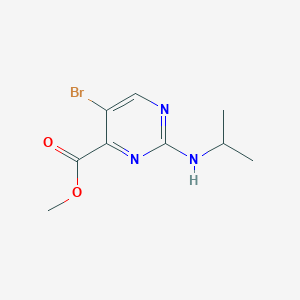
![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2515063.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2515066.png)
